12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine is a complex organic compound with a unique structure that combines elements of pyrazine, pyrrole, and benzodiazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-anxiety and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may bind to GABA receptors, enhancing their inhibitory effects and producing a calming effect.
Comparison with Similar Compounds
Similar Compounds
- 13-methyl-12,13,14,14a-tetrahydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one
- 12,13,14,14a-tetrahydro-13-(4-chlorobenzyl)-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine
Uniqueness
12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
121819-08-7 |
---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
9-methyl-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene |
InChI |
InChI=1S/C16H19N3/c1-17-9-10-18-11-13-5-2-3-6-14(13)19-8-4-7-15(19)16(18)12-17/h2-8,16H,9-12H2,1H3 |
InChI Key |
CTKSMRBGSDARQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CC3=CC=CC=C3N4C=CC=C4C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.